molecular formula C18H20N2O6 B1459044 diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-94-8

diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No. B1459044
CAS RN: 1638612-94-8
M. Wt: 360.4 g/mol
InChI Key: PVYZMKNDVSYMBP-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C18H20N2O6 . It has an average mass of 360.361 Da and a mono-isotopic mass of 360.132141 Da .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray analysis has also been used to provide unambiguous evidence for the structure of the synthesized product .


Chemical Reactions Analysis

While specific chemical reactions involving diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate are not available, similar compounds have been involved in various chemical reactions. For instance, Lawesson’s reagent, a chemical compound used in organic synthesis as a thiation agent, has a four-membered ring of alternating sulfur and phosphorus atoms .

Scientific Research Applications

Amphiphilic Receptor for Neuroactive Substances

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate shows potential as an efficient amphiphilic receptor. It interacts with neuroactive substances such as amphetamines and dopamine, forming stable complexes. This interaction has been observed to yield supramolecular structures like double helical frameworks (Reviriego et al., 2006).

Chemical Transformations and Derivative Synthesis

The compound is involved in various chemical transformations. For instance, it's used in the synthesis of pyrazole derivatives through reactions with different reagents like hydrazines, aminoguanidine, and amines, leading to the creation of various compounds with potential pharmacological applications (Silvo Zupančič et al., 2008).

Molecular Conformation and Hydrogen Bonding Studies

Diethyl 1H-pyrazole-3,5-dicarboxylate derivatives are studied for their molecular conformation and hydrogen bonding. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in areas like materials science and pharmaceuticals (Asma et al., 2018).

Involvement in Anticancer Research

Some derivatives of diethyl 1H-pyrazole-3,5-dicarboxylate have been synthesized and evaluated for their potential in inhibiting the growth of cancer cells, indicating its relevance in cancer research and drug development (Liang-Wen Zheng et al., 2011).

Spectroscopy and Computational Studies

The compound has been a subject of spectroscopy and computational studies to determine its structural properties. Such studies, including vibrational and electronic spectra analysis, enhance understanding of its physical and chemical characteristics, which is essential in material science and chemistry (N. U. Sri et al., 2012).

Potential in Drug Design

Research indicates its potential in the design of drug-like small molecules with properties like anticancer activity. The pharmacophore hybridization approach involving diethyl 1H-pyrazole-3,5-dicarboxylate derivatives demonstrates the compound's significance in medicinal chemistry (I. Yushyn et al., 2022).

properties

IUPAC Name

diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-15(18(23)26-5-2)20(19-14)11-16(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYZMKNDVSYMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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